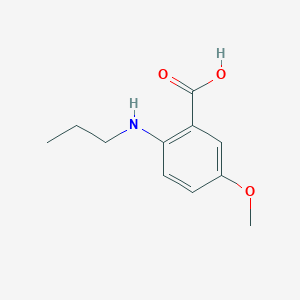![molecular formula C6H12N2O B13158168 N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
N-[1-(aminomethyl)cyclopropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminomethyl)cyclopropyl]acetamide is an organic compound with the molecular formula C₆H₁₂N₂O It is a cyclopropyl derivative with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]acetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + Acetic Anhydride/Acetyl Chloride → this compound
- The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
- The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(aminomethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
- Substitution : The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetamide oxides, while reduction could produce cyclopropylmethylamine.
Applications De Recherche Scientifique
N-[1-(aminomethyl)cyclopropyl]acetamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies involving enzyme inhibition and protein interactions.
- Medicine : Potential applications include the development of pharmaceutical agents targeting specific biological pathways.
- Industry : It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-[1-(aminomethyl)cyclopropyl]formamide
- N-[1-(aminomethyl)cyclopropyl]propionamide
- N-[1-(aminomethyl)cyclopropyl]butyramide
Uniqueness: N-[1-(aminomethyl)cyclopropyl]acetamide is unique due to its specific cyclopropyl and acetamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
N-[1-(aminomethyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6(4-7)2-3-6/h2-4,7H2,1H3,(H,8,9) |
Clé InChI |
YKYDGZMTIQUUFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
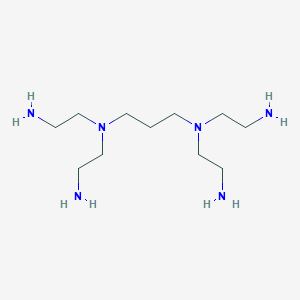

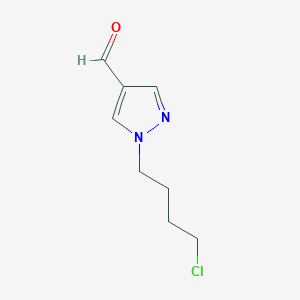

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
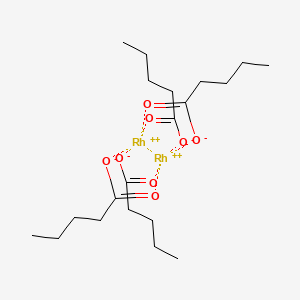
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
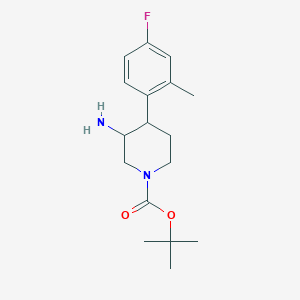
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
